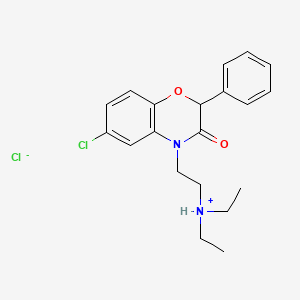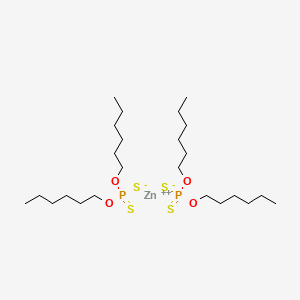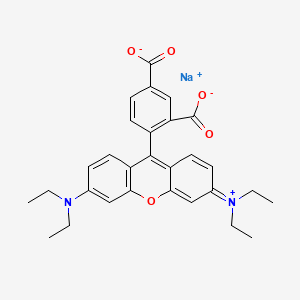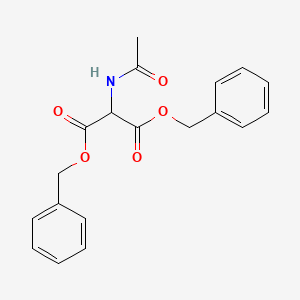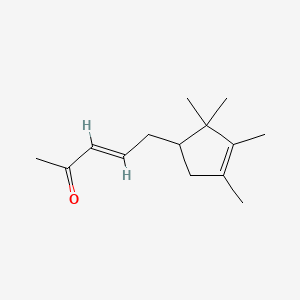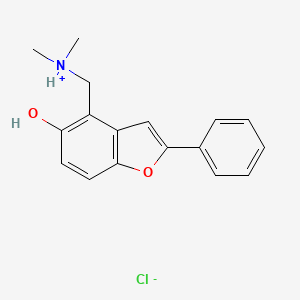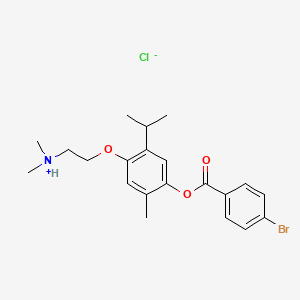
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol p-bromobenzylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride is a chemical compound with the molecular formula C21H27BrClNO3 and a molecular weight of 456.801 g/mol. This compound is known for its unique structure, which includes a bromobenzoyl group, a methyl group, and a dimethylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride involves several steps. One common method includes the reaction of 4-bromobenzoyl chloride with 5-methyl-2-propan-2-ylphenol in the presence of a base to form the intermediate 4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenol . This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under suitable conditions to yield the final product . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Des Réactions Chimiques
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzoyl group to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Applications De Recherche Scientifique
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The dimethylazanium chloride moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride can be compared with similar compounds such as:
4-bromobenzoyl chloride: This compound shares the bromobenzoyl group but lacks the additional functional groups present in the target compound.
5-methyl-2-propan-2-ylphenol: This compound is a precursor in the synthesis of the target compound and shares the phenol moiety.
2-(dimethylamino)ethyl chloride: This compound provides the dimethylazanium chloride moiety in the synthesis of the target compound.
The uniqueness of 2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium chloride lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
73771-69-4 |
|---|---|
Formule moléculaire |
C21H27BrClNO3 |
Poids moléculaire |
456.8 g/mol |
Nom IUPAC |
2-[4-(4-bromobenzoyl)oxy-5-methyl-2-propan-2-ylphenoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H26BrNO3.ClH/c1-14(2)18-13-19(15(3)12-20(18)25-11-10-23(4)5)26-21(24)16-6-8-17(22)9-7-16;/h6-9,12-14H,10-11H2,1-5H3;1H |
Clé InChI |
IRRRIJZJCZRDRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)Br)C(C)C)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)



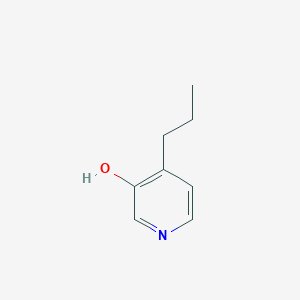
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)

